Résérpine

Vue d'ensemble

Description

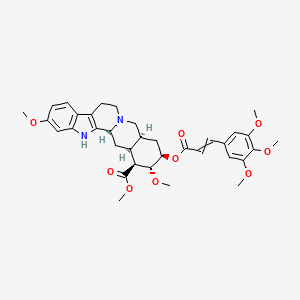

La réscinnamine est un alcaloïde naturel dérivé de la plante Rauvolfia serpentina et d’autres espèces de Rauvolfia . Elle est connue pour son rôle d’inhibiteur de l’enzyme de conversion de l’angiotensine et est utilisée principalement comme antihypertenseur . La réscinnamine possède une structure moléculaire complexe avec la formule chimique C35H42N2O9 et une masse molaire de 634,726 g/mol .

Mécanisme D'action

La réscinnamine exerce ses effets en se liant à l’enzyme de conversion de l’angiotensine (ECA) et en l’inhibant. Cette enzyme catalyse la conversion de l’angiotensine I en substance vasoconstrictrice, l’angiotensine II . En inhibant l’ECA, la réscinnamine réduit les niveaux d’angiotensine II, ce qui entraîne une diminution de la vasoconstriction et de la sécrétion d’aldostérone. Cela se traduit par une baisse de la pression artérielle et une réduction de la résistance vasculaire .

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Antihypertensive Effects

Rescinnamine was historically used as an antihypertensive agent. It acts by inhibiting the release of norepinephrine and reducing peripheral vascular resistance, thus lowering blood pressure. A study involving various formulations of rescinnamine demonstrated its effectiveness in managing hypertension, highlighting its role as a viable alternative to other antihypertensive medications such as reserpine .

Table 1: Pharmacological Effects of Rescinnamine

Cancer Research Applications

Recent studies have explored the potential of rescinnamine as a lead compound in cancer therapy. Research indicates that rescinnamine can activate pro-apoptotic proteins, suggesting its role in inducing apoptosis in cancer cells. Computational modeling has been employed to modify rescinnamine's structure to enhance its efficacy against tumors while minimizing its antihypertensive effects .

2.1 Mechanism of Action

Rescinnamine's mechanism involves targeting mismatch repair proteins that contribute to cell death initiation. This unique action may allow it to function effectively as an anticancer agent without the neurotoxic side effects typically associated with other treatments .

Table 2: Rescinnamine in Cancer Research

Analytical Methods for Rescinnamine Detection

The accurate determination of rescinnamine levels is crucial for both clinical and research applications. Various analytical methods have been developed, including high-performance liquid chromatography (HPLC) and ultraperformance liquid chromatography tandem mass spectrometry (UPLC-MS/MS). These methods allow for precise quantification of rescinnamine in biological samples, facilitating pharmacokinetic studies and therapeutic monitoring.

3.1 HPLC Methodology

A collaborative study established a liquid chromatographic method using fluorescence detection for determining rescinnamine levels in Rauwolfia serpentina powders and tablets. The method demonstrated high reproducibility and reliability, making it suitable for routine analysis .

Table 3: HPLC Method Performance Metrics

| Parameter | Value |

|---|---|

| Average Recovery | 100.1% |

| Relative Standard Deviation (Reproducibility) | 5.72% - 8.61% |

| Detection Limit | 0.27 ng/mL |

Analyse Biochimique

Biochemical Properties

Reserpinine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves multiple biochemical pathways .

Cellular Effects

Reserpinine has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Reserpinine is through inhibition of the ATP/Mg 2+ pump responsible for the sequestering of neurotransmitters into storage vesicles located in the presynaptic neuron . The neurotransmitters that are not sequestered in the storage vesicle are readily metabolized by monoamine oxidase (MAO) causing a reduction in catecholamines .

Dosage Effects in Animal Models

The effects of Reserpinine vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Reserpinine is involved in several metabolic pathways, interacting with various enzymes or cofactors . It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

Reserpinine is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and it has effects on its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La réscinnamine peut être synthétisée par diverses réactions chimiques impliquant ses composés précurseurs. Une méthode courante implique l’estérification de la réserpine avec l’acide 3,4,5-triméthoxycinnamique . La réaction nécessite généralement un catalyseur acide et est effectuée dans des conditions de température contrôlées pour garantir la formation du produit d’ester souhaité.

Méthodes de Production Industrielle : La production industrielle de la réscinnamine implique l’extraction du composé des racines de Rauvolfia serpentina. Le processus d’extraction comprend plusieurs étapes telles que la macération, la filtration et la purification en utilisant des techniques chromatographiques . Le composé purifié est ensuite soumis à des modifications chimiques supplémentaires pour améliorer ses propriétés pharmacologiques.

Analyse Des Réactions Chimiques

Types de Réactions : La réscinnamine subit diverses réactions chimiques, notamment :

Oxydation : La réscinnamine peut être oxydée pour former différents dérivés, qui peuvent avoir des propriétés pharmacologiques modifiées.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la réscinnamine, conduisant potentiellement à de nouveaux composés avec des activités biologiques différentes.

Réactifs et Conditions Communs:

Agents Oxydants : Permanganate de potassium, peroxyde d’hydrogène.

Agents Réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.

Réactifs de Substitution : Halogènes, agents alkylants.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la réscinnamine, chacun ayant des propriétés chimiques et biologiques uniques .

4. Applications de la Recherche Scientifique

La réscinnamine a une large gamme d’applications de recherche scientifique, notamment :

Comparaison Avec Des Composés Similaires

La réscinnamine est similaire à d’autres alcaloïdes dérivés d’espèces de Rauvolfia, telles que la réserpine et la yohimbine . Elle est unique dans son mécanisme d’action spécifique en tant qu’inhibiteur de l’ECA et sa structure chimique distincte .

Composés Similaires:

Réserpine : Un autre alcaloïde de Rauvolfia serpentina, utilisé comme antihypertenseur et antipsychotique.

Yohimbine : Un alcaloïde aux propriétés stimulantes et aphrodisiaques, dérivé de l’écorce de l’arbre Yohimbe.

La particularité de la réscinnamine réside dans son inhibition spécifique de l’ECA, ce qui en fait un composé précieux dans le traitement de l’hypertension .

Activité Biologique

Rescinnamine, an indole alkaloid derived from reserpine, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and hypertension management. This article explores the biological activity of rescinnamine, focusing on its cytotoxic effects, mechanisms of action, and pharmacological properties.

Rescinnamine is structurally similar to reserpine but features modifications that enhance its biological activity. The compound's mechanism primarily involves the induction of apoptosis through the activation of mismatch repair (MMR) proteins, specifically MSH2 and MSH6. Studies indicate that rescinnamine preferentially induces cell death in MSH2-proficient cells compared to deficient ones, suggesting a dependency on the MMR pathway for its cytotoxic effects .

Cytotoxicity and Anticancer Activity

Research has demonstrated that rescinnamine exhibits significant cytotoxicity against various cancer cell lines. The compound's half-maximal inhibitory concentration (IC50) values indicate its potency:

| Cell Line | IC50 (μM) | MSH2-Proficient | MSH2-Deficient |

|---|---|---|---|

| Cancer Cell Line A | 38 | Yes | No |

| Cancer Cell Line B | 115 | No | Yes |

Rescinnamine's cytotoxic effect is enhanced when used in combination with cisplatin, showing a decrease in IC50 values by 7.3-fold in MSH2-deficient cells after 24 hours . This suggests that rescinnamine may serve as a potential adjuvant therapy in cancer treatment, particularly for tumors exhibiting MMR deficiencies.

Anticholinesterase Activity

In addition to its anticancer properties, rescinnamine has been shown to possess anticholinesterase activity. This property is significant as it indicates potential applications in treating neurodegenerative disorders such as Alzheimer's disease. The IC50 values for rescinnamine's inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are reported as follows:

| Enzyme | IC50 (μM) |

|---|---|

| Acetylcholinesterase | 48.39 |

| Butyrylcholinesterase | 8.6 |

These results suggest that rescinnamine could play a role in enhancing cholinergic neurotransmission .

Pharmacokinetics and Clinical Applications

Historically, rescinnamine was utilized as an antihypertensive agent due to its ability to lower blood pressure effectively. It is absorbed rapidly from the gastrointestinal tract, with hypotensive effects observed within an hour post-administration . Clinical studies have indicated that rescinnamine can reduce systolic blood pressure significantly in hypertensive patients:

- Average Blood Pressure Reduction: From 220 mmHg to approximately 160 mmHg after treatment with doses ranging from 4 to 30 mg per day.

Despite its efficacy, continuous therapy is necessary to maintain blood pressure control .

Case Studies and Clinical Trials

Several case studies have documented the effectiveness of rescinnamine in clinical settings. For instance, a study involving hypertensive patients indicated that rescinnamine was well-tolerated and effective in managing high blood pressure without significant side effects. Patients reported improved quality of life with controlled blood pressure levels during therapy .

Propriétés

IUPAC Name |

methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42N2O9/c1-40-21-8-9-22-23-11-12-37-18-20-15-29(46-30(38)10-7-19-13-27(41-2)33(43-4)28(14-19)42-3)34(44-5)31(35(39)45-6)24(20)17-26(37)32(23)36-25(22)16-21/h7-10,13-14,16,20,24,26,29,31,34,36H,11-12,15,17-18H2,1-6H3/b10-7+/t20-,24+,26-,29-,31+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLZWPPUNLXJEA-QEGASFHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C=CC6=CC(=C(C(=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)/C=C/C6=CC(=C(C(=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42N2O9 | |

| Record name | RESCINNAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023554 | |

| Record name | Rescinnamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Rescinnamine is an odorless white to cream colored crystalline powder. (NTP, 1992) | |

| Record name | RESCINNAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 61 °F (NTP, 1992), Practically insol in water; moderately sol in methanol, benzene, chloroform, and other organic solvents | |

| Record name | RESCINNAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RESCINNAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

SEE RAUWOLFIA ALKALOIDS. ...PRODUCE VARIABLE LOWERING OF MEAN ARTERIAL BLOOD PRESSURE...BY BLOCKING AFFERENT IMPULSES WHICH...STIMULATE SYMPATHETIC VASOPRESSOR REFLEXES NEAR LEVEL OF HYPOTHALAMUS &/OR BY DECR REACTIVITY OF PERIPHERAL SYMPATHETIC...SYSTEM THROUGH DEPLETION OF NOREPINEPHRINE @ NERVE ENDINGS. /RAUWOLFIA.../, SEE RAUWOLFIA ALKALOIDS. ALSO EXHIBIT A NON-HYPNOTIC SEDATIVE EFFECT WHICH MAY BE ASSOCIATED WITH THEIR ABILITY TO MODIFY CONCN OF SEROTONIN &/OR NOREPINEPHRINE IN BRAIN STEM. /RAUWOLFIA ALKALOIDS/ | |

| Record name | RESCINNAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine needles from benzene, WHITE, OR PALE BUFF TO CREAM-COLORED CRYSTALLINE POWDER | |

CAS No. |

24815-24-5 | |

| Record name | RESCINNAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rescinnamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24815-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rescinnamine [INN:BAN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024815245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rescinnamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rescinnamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rescinnamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESCINNAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6W1F7DJ2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RESCINNAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

460 to 462 °F (in vacuum) (NTP, 1992), 238-239 °C (vacuum) | |

| Record name | RESCINNAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RESCINNAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.